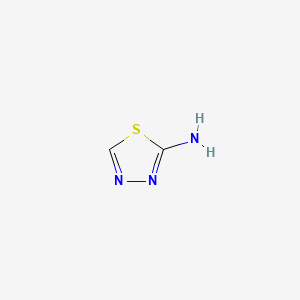

2-Amino-1,3,4-thiadiazole

Description

Properties

IUPAC Name |

1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3S/c3-2-5-4-1-6-2/h1H,(H2,3,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUKGLNCXGVWCJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26861-87-0 (mono-hydrochloride) | |

| Record name | 2-Amino-1,3,4-thiadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004005510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50193113 | |

| Record name | 2-Amino-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.1 N HCL 22 (mg/mL), 4.0 N HCL 400 (mg/mL), Water 20 (mg/mL), Ethanol 17 (mg/mL), Chloroform 0.35 (mg/mL), Benzene < 0.05 (mg/mL), Ethyl acetate 0.8 (mg/mL) | |

| Record name | AMINOTHIADIAZOLE | |

| Source | NCI Investigational Drugs | |

| URL | http://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

4005-51-0 | |

| Record name | 1,3,4-Thiadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4005-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-1,3,4-thiadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004005510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminothiadiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4728 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,4-thiadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.508 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-1,3,4-THIADIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L41AOK74P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Fundamentals of 2-Amino-1,3,4-thiadiazole: A Privileged Scaffold in Modern Drug Discovery

An In-Depth Technical Guide for Researchers

As a cornerstone in medicinal chemistry, the 2-amino-1,3,4-thiadiazole scaffold is integral to a multitude of compounds with potent and diverse biological activities. This guide provides an in-depth exploration of its fundamental properties, synthesis, and reactivity, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices and the self-validating nature of the protocols that have established this heterocycle as a "privileged" structure in the pharmacopeia.

Molecular Structure and Physicochemical Properties

The this compound core consists of a five-membered aromatic ring containing one sulfur and two nitrogen atoms, with an exocyclic amine at the C2 position. This arrangement confers specific electronic properties, making the ring system an effective bioisostere for other heterocycles like thiazole or pyrimidine, which can be a strategic advantage in drug design. The amine group provides a crucial handle for synthetic modification, allowing for the systematic exploration of structure-activity relationships (SAR).

Caption: Molecular structure of this compound.

Below is a summary of its core physicochemical properties.

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₃N₃S | |

| Molecular Weight | 101.13 g/mol | |

| Appearance | White to pale yellow crystalline solid | N/A |

| Melting Point | ~183-202 °C | |

| CAS Number | 4005-51-0 | |

| InChIKey | QUKGLNCXGVWCJX-UHFFFAOYSA-N |

Synthesis and Mechanistic Insight

The construction of the this compound ring is most commonly and efficiently achieved through the cyclization of thiosemicarbazide or its derivatives. A variety of reagents can effect this transformation, including acids, oxidizing agents, and dehydrating agents.

One of the most reliable methods involves the oxidative cyclization of a thiosemicarbazone (formed from the condensation of thiosemicarbazide and an aldehyde) using ferric chloride (FeCl₃). This approach is robust and provides good yields of the 5-substituted-2-amino-1,3,4-thiadiazole. For the unsubstituted parent compound, direct cyclization of thiosemicarbazide with an appropriate one-carbon source is employed.

Caption: Generalized mechanism for thiadiazole synthesis.

Experimental Protocol: Synthesis via Oxidative Cyclization

This protocol describes the synthesis of a 5-aryl-2-amino-1,3,4-thiadiazole from a substituted benzaldehyde, a common route for generating derivative libraries.

-

Thiosemicarbazone Formation:

-

Dissolve thiosemicarbazide (1.0 eq) and the desired aromatic aldehyde (1.0 eq) in ethanol.

-

Add a catalytic amount of glacial acetic acid and reflux the mixture for 2-4 hours.

-

Causality: The acidic catalyst protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity and promoting condensation with the nucleophilic terminal nitrogen of thiosemicarbazide.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture. The thiosemicarbazone product will typically precipitate and can be collected by filtration.

-

-

Oxidative Cyclization:

-

Create a suspension of the dried thiosemicarbazone (1.0 eq) in water or an ethanol/water mixture.

-

Prepare a solution of ferric chloride (FeCl₃·6H₂O, ~3.0 eq) in the same solvent.

-

Heat the thiosemicarbazone suspension to approximately 80 °C and add the FeCl₃ solution dropwise with vigorous stirring.

-

Causality: Ferric chloride acts as an oxidizing agent, facilitating the intramolecular cyclization and subsequent aromatization to form the stable thiadiazole ring.

-

Maintain the temperature and stir for 1-2 hours.

-

Cool the mixture and neutralize with an aqueous ammonia or sodium carbonate solution to precipitate the crude product.

-

-

Purification:

-

Filter the crude solid, wash thoroughly with water, and dry.

-

Recrystallize the product from a suitable solvent system, such as ethanol or a DMF/water mixture, to obtain the pure 2-amino-5-aryl-1,3,4-thiadiazole.

-

Self-Validation: The purity of the final compound should be confirmed by melting point determination and spectroscopic analysis (NMR, IR, MS), comparing the data against expected values.

-

Spectroscopic and Structural Characterization

Accurate characterization is critical to confirm the identity and purity of the synthesized compound. The following data are typical for the parent this compound.

| Technique | Observed Data | Interpretation | Reference(s) |

| ¹H NMR | δ ~8.4 (s, 1H, CH), δ ~7.2 (s, 2H, NH₂) | Signals for the C5 proton and the exocyclic amine protons. (DMSO-d₆ solvent). | |

| ¹³C NMR | δ ~168 (C2-NH₂), δ ~145 (C5) | Resonances for the two carbon atoms in the heterocyclic ring. | |

| FTIR (KBr) | ~3300-3100 cm⁻¹ (N-H stretch), ~1630 cm⁻¹ (C=N stretch), ~700 cm⁻¹ (C-S stretch) | Characteristic vibrational bands confirming the key functional groups. | |

| Mass Spec (EI) | m/z = 101 (M⁺) | Molecular ion peak corresponding to the compound's molecular weight. | |

| Crystal Structure | Forms crystalline salts with inorganic acids (e.g., HCl, HNO₃) in monoclinic space groups like P2₁/c. | The ring nitrogen and exocyclic amine are protonated, forming extensive hydrogen-bonding networks. |

Core Reactivity and Derivatization

The synthetic utility of this compound lies in the reactivity of its exocyclic amino group. This group readily undergoes reactions common to primary aromatic amines, providing a gateway to a vast chemical space for drug discovery.

Caption: Workflow for Schiff base formation.

A primary example is the formation of Schiff bases (imines) through condensation with aldehydes or ketones. This reaction is a cornerstone of combinatorial chemistry efforts involving this scaffold.

Experimental Protocol: Schiff Base Synthesis

-

Reaction Setup:

-

In a round-bottom flask, dissolve the 2-amino-5-aryl-1,3,4-thiadiazole (1.0 eq) and a selected aldehyde (1.1 eq) in a suitable solvent like absolute ethanol or glacial acetic acid.

-

-

Catalysis and Reflux:

-

Add a few drops of a catalyst, such as glacial acetic acid or hydrochloric acid, to the mixture.

-

Causality: The acid catalyst protonates the aldehyde, making it more electrophilic. It also facilitates the final dehydration step from the carbinolamine intermediate to form the stable imine C=N double bond.

-

Reflux the reaction mixture for 4-8 hours, monitoring completion via TLC.

-

-

Isolation and Purification:

-

Upon completion, cool the reaction mixture in an ice bath. The Schiff base product often precipitates from the solution.

-

Collect the solid by filtration, wash with cold ethanol, and dry.

-

If necessary, the product can be further purified by recrystallization.

-

Self-Validation: The formation of the imine should be confirmed by the disappearance of the NH₂ signal and the appearance of a new CH=N proton signal in the ¹H NMR spectrum, and a strong C=N stretching band in the IR spectrum.

-

Application in Drug Discovery: A Privileged Scaffold

The this compound moiety is considered a "privileged scaffold" because its derivatives have been shown to interact with a wide range of biological targets, leading to diverse pharmacological activities. This includes approved drugs and numerous clinical candidates. Its high lipophilicity and ability to act as a hydrogen bond acceptor contribute to its favorable pharmacokinetic properties.

Key Therapeutic Areas:

-

Antimicrobial Agents: Derivatives have shown potent activity against various bacterial and fungal strains, including resistant ones.

-

Antiviral Agents: The scaffold has been incorporated into molecules targeting viruses such as HIV and Human Cytomegalovirus (HCMV).

-

Anticancer Agents: Many derivatives exhibit cytotoxicity against various cancer cell lines by inhibiting key cellular processes.

-

Carbonic Anhydrase Inhibitors: The discovery of acetazolamide, a sulfonamide derivative, was a landmark that established the therapeutic potential of this class for treating glaucoma.

Caption: Drug discovery workflow using the thiadiazole scaffold.

The development of new drugs often involves SAR studies where modifications at the C5 position and on the exocyclic amine are systematically performed. For example, introducing electron-withdrawing groups on an N-aryl substituent has been shown to enhance anti-HIV activity, demonstrating that the electronic properties of the derivatives are crucial for their biological function.

physicochemical properties of 2-Amino-1,3,4-thiadiazole

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-1,3,4-thiadiazole

Authored by: A Senior Application Scientist

Abstract

This compound is a cornerstone heterocyclic scaffold in modern medicinal chemistry. Its unique electronic properties, structural features, and versatile reactivity make it a privileged structure in the design of novel therapeutic agents.[1][2] This guide provides a comprehensive analysis of the core physicochemical properties of this compound, offering researchers and drug development professionals the technical data and field-proven insights necessary for its effective application. We will delve into its molecular structure, spectroscopic signature, synthesis, and the experimental protocols required for its characterization, grounding all claims in authoritative references.

Introduction: The Significance of the this compound Scaffold

The 1,3,4-thiadiazole ring system is a bioisostere of pyrimidine and pyridazine, granting it access to a wide range of biological targets.[3] The addition of a 2-amino group introduces a critical hydrogen-bonding domain and a site for diverse chemical modifications, making this scaffold exceptionally valuable.[2][4] Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[2][3][5] A thorough understanding of the parent compound's physicochemical properties is paramount, as these characteristics fundamentally influence the absorption, distribution, metabolism, and excretion (ADME) profiles of its derivatives, ultimately dictating their success as drug candidates.[6][7]

Core Physicochemical Properties

The fundamental properties of this compound dictate its behavior in both chemical and biological systems. These values are critical for designing synthetic routes, developing formulations, and predicting its pharmacokinetic profile.

| Property | Value | Source(s) |

| Molecular Formula | C₂H₃N₃S | [8] |

| Molecular Weight | 101.13 g/mol | [8][9] |

| Appearance | White to light yellow crystalline powder | [10][11] |

| Melting Point | 188-191 °C (decomposes) | [10][12] |

| Water Solubility | ~25 mg/mL (clear, colorless solution) | [10][12] |

| pKa | 3.2 (Uncertain) | [10][11] |

| logP (Predicted) | -0.43 | [13] |

Molecular Structure and Tautomerism

A critical feature of this compound is its existence in a tautomeric equilibrium between the amino and imino forms. The prevalence of each tautomer is influenced by the solvent, pH, and solid-state packing effects.[14] Computational and spectroscopic studies suggest that the amino tautomer is generally the more stable form.[15] This equilibrium is vital for its biological activity, as the different forms present distinct hydrogen bond donor/acceptor patterns for interacting with biological targets.[14][16]

Caption: Tautomeric equilibrium of this compound.

Crystal Structure and Supramolecular Assembly

In the solid state, this compound engages in extensive intermolecular hydrogen bonding. X-ray crystallography studies reveal that the primary interactions are of the N-H···N type, forming one-dimensional chains or more complex three-dimensional networks.[17][18] This hydrogen bonding significantly influences the compound's melting point, solubility, and crystal packing. Unlike its 5-alkyl derivatives which form 3D networks, the parent compound exhibits a denser, one-dimensional hydrogen-bonding pattern.[18] These non-covalent interactions, including N-H···O and potential S···O contacts in co-crystals, are crucial for crystal engineering and the design of pharmaceutical salts and co-crystals with tailored properties.[17][19]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

-

¹H NMR (DMSO-d₆): The proton NMR spectrum is relatively simple. It typically shows a singlet for the C5-H proton of the thiadiazole ring and a broad singlet for the -NH₂ protons. The exact chemical shifts can be found in spectral databases.[9][20]

-

¹³C NMR (DMSO-d₆): The carbon spectrum will display two distinct signals for the two carbon atoms of the thiadiazole ring, with their chemical shifts providing insight into the electronic environment of the heterocyclic core.[21]

-

FTIR (KBr Pellet): The infrared spectrum provides key information about the functional groups. Characteristic peaks include N-H stretching vibrations for the amino group, C=N stretching of the thiadiazole ring, and other fingerprint region absorptions unique to the heterocyclic structure.[22][23]

Synthesis and Purification

A common and reliable method for synthesizing this compound involves the oxidative cyclization of thiosemicarbazide derivatives. One established route starts from thiosemicarbazide and an appropriate acid or aldehyde, followed by a cyclization step.[24][25]

Experimental Protocol: Synthesis from Thiosemicarbazide

This protocol describes a general procedure for the synthesis via oxidative ring closure.

-

Step 1: Formation of Thiosemicarbazone (Intermediate): Dissolve thiosemicarbazide (1 equivalent) in a suitable solvent like ethanol. Add a catalytic amount of acid (e.g., glacial acetic acid).

-

Step 2: Reaction with Aldehyde/Acid: Add the desired aldehyde or carboxylic acid derivative (1 equivalent) to the solution. Reflux the mixture for several hours until the reaction is complete, monitored by Thin Layer Chromatography (TLC).

-

Step 3: Oxidative Cyclization: Cool the reaction mixture. Add an oxidizing agent, such as ferric ammonium sulfate (FeNH₄(SO₄)₂·12H₂O), dissolved in water.[24]

-

Step 4: Isolation: Stir the mixture for a specified time. The product will precipitate out of the solution.

-

Step 5: Purification: Filter the solid precipitate, wash thoroughly with water and then ethanol to remove impurities.

-

Step 6: Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or DMF/ethanol) to obtain pure this compound crystals.[26]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Compounds with this compound Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. 2-氨基-1,3,4-噻二唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. spectrabase.com [spectrabase.com]

- 10. This compound CAS#: 4005-51-0 [m.chemicalbook.com]

- 11. This compound CAS#: 4005-51-0 [amp.chemicalbook.com]

- 12. This compound 97 4005-51-0 [sigmaaldrich.com]

- 13. Human Metabolome Database: Showing metabocard for this compound (HMDB0244972) [hmdb.ca]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Comparison of the hydrogen-bond patterns in 2-amino-1,3,4-thiadiazolium hydrogen oxalate, this compound-succinic acid (1/2), this compound-glutaric acid (1/1) and this compound-adipic acid (1/1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. This compound(4005-51-0) 1H NMR spectrum [chemicalbook.com]

- 21. mdpi.com [mdpi.com]

- 22. spectrabase.com [spectrabase.com]

- 23. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Synthesis, characterization and RHF/ab initio simulations of this compound and its annulated ring junction pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Spectral Analysis of 2-Amino-1,3,4-thiadiazole

Introduction

The 2-amino-1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active agents.[1][2] Its derivatives have demonstrated a broad spectrum of activities, including antimicrobial, anticancer, and antiviral properties.[3][4] The inherent biological significance of this heterocycle stems from its stable aromatic ring, the presence of a toxophoric =N-C-S- linkage, and its ability to act as a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[4]

Given its importance, the unambiguous structural characterization of this compound is paramount for researchers in drug discovery and development. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—used to elucidate and confirm the structure of this vital compound. The following sections are designed to move beyond simple data reporting, offering insights into the causality behind the spectral features and providing robust, field-proven protocols for data acquisition.

Section 1: Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, Electron Ionization (EI) is a common method that provides a distinct molecular ion peak and a reproducible fragmentation pattern essential for structural confirmation.

Rationale and Experimental Protocol

Expertise & Experience: The choice of EI-MS is deliberate for a small, relatively stable molecule like this compound. The high energy (typically 70 eV) used in EI ensures sufficient fragmentation to produce a characteristic "fingerprint" spectrum, which is highly valuable for identity confirmation against spectral libraries like the NIST WebBook.[5] The protocol below outlines a standard procedure for direct inlet analysis.

Experimental Protocol: Direct Inlet EI-MS

-

Sample Preparation: Ensure the this compound sample is pure and dry. No derivatization is typically required for EI analysis.

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard (e.g., perfluorotributylamine, PFTBA) to ensure mass accuracy across the desired range (e.g., m/z 20-200).

-

Sample Introduction: Place a small quantity of the solid sample (microgram level) into a capillary tube and introduce it into the ion source via the direct insertion probe.

-

Ionization: Heat the probe gradually (e.g., from 50°C to 180°C) to volatilize the sample into the ion source.[6] Ionize the gaseous molecules using a 70 eV electron beam.

-

Mass Analysis: Scan the desired m/z range. The resulting spectrum will plot ion abundance versus the mass-to-charge ratio.

Data Interpretation: The Mass Spectrum

The mass spectrum of this compound is characterized by an intense molecular ion peak and several key fragment ions. The molecular formula is C₂H₃N₃S, with a molecular weight of approximately 101.13 g/mol .[5][7]

| m/z Value | Proposed Fragment | Interpretation |

| 101 | [M]⁺˙ (C₂H₃N₃S)⁺˙ | Molecular Ion |

| 59 | [C₂H₃N₂]⁺ | Loss of SCN |

| 57 | [CHN₂S]⁺ | Loss of H₂CN |

| 43 | [H₂NCN]⁺ | Loss of C₂HS |

Data compiled from NIST WebBook and other sources.[5][8]

Proposed Fragmentation Pathway

The fragmentation of this compound under EI conditions is governed by the cleavage of the heterocyclic ring. The stability of the resulting fragments dictates the major peaks observed in the spectrum.

Caption: Proposed EI-MS fragmentation of this compound.

Section 2: Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For this compound, the IR spectrum clearly indicates the presence of the primary amine (NH₂) group and the characteristic vibrations of the thiadiazole ring.

Rationale and Experimental Protocol

Trustworthiness: A solid-state FTIR spectrum using a KBr pellet is a highly reliable and reproducible method for obtaining high-quality data for a crystalline solid like this compound. This method minimizes scattering effects and avoids solvent-related spectral interference, ensuring that the observed bands are intrinsic to the compound.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet)

-

Sample Preparation: Grind 1-2 mg of the this compound sample with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Background Collection: Place the empty pellet holder in the spectrometer and run a background scan. This is critical to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Analysis: Place the KBr pellet containing the sample into the holder and acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.[9]

Data Interpretation: Characteristic Absorption Bands

The IR spectrum provides definitive evidence for key functional groups. The N-H stretching region is particularly informative.[10][11]

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3280 - 3160 | N-H Stretch | Primary Amine (-NH₂) |

| ~3070 | C-H Stretch | Aromatic C-H (thiadiazole ring) |

| ~1620 | C=N Stretch | Thiadiazole Ring |

| ~1500 | N-H Bend | Primary Amine (-NH₂) |

| ~1260 | C-S Stretch | Thiadiazole Ring |

Data compiled from multiple spectroscopic sources.[1][9][12]

Key Molecular Vibrations

The primary vibrations identified through IR spectroscopy confirm the core structural features of the molecule.

Caption: Correlation of functional groups to IR absorption frequencies.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides the most detailed information about the molecular structure by probing the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C.

Rationale and Experimental Protocol

Expertise & Experience: The choice of deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent is strategic. This compound has moderate solubility, and DMSO-d₆ is an excellent solvent for many heterocyclic compounds.[7][13] Crucially, it allows for the observation of exchangeable protons (like those in the -NH₂ group) which would be lost in solvents like D₂O. Tetramethylsilane (TMS) is the universally accepted internal standard for setting the 0 ppm reference point.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of DMSO-d₆ containing 0.03% TMS in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument should be properly tuned and shimmed to ensure high resolution and correct peak shapes.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum. As ¹³C has a low natural abundance, a larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR. A proton-decoupled experiment is standard to produce singlets for all carbon signals.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is simple, reflecting the molecule's symmetry. It displays two distinct signals.[13]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.4 | Singlet (s) | 1H | C5-H |

| ~7.4 | Singlet (s, broad) | 2H | -NH₂ |

Note: Chemical shifts are approximate and can vary slightly based on concentration and instrument. The -NH₂ peak is often broad due to quadrupole broadening and chemical exchange.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum shows two signals, corresponding to the two chemically non-equivalent carbon atoms in the molecule.[6]

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C2 (-C-NH₂) |

| ~152 | C5 (-CH=) |

NMR Structural Correlation

The NMR data provide a clear and definitive map of the molecule's atomic connectivity.

Caption: Correlation of ¹H and ¹³C NMR signals to the molecular structure.

Conclusion

The comprehensive spectral analysis of this compound through Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a self-validating system for its structural confirmation. The mass spectrum confirms the molecular weight and offers a repeatable fragmentation pattern. The IR spectrum provides unequivocal evidence of the primary amine and thiadiazole ring functional groups. Finally, the ¹H and ¹³C NMR spectra deliver a precise map of the proton and carbon environments, confirming the atomic connectivity and overall structure. Together, these techniques form the foundation of analytical chemistry, ensuring the identity and purity of this crucial scaffold for researchers in the pharmaceutical sciences.

References

- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic Compounds with this compound Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,3,4-Thiadiazol-2-amine [webbook.nist.gov]

- 6. This compound(4005-51-0) 13C NMR [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 2-Amino-5-mercapto-1,3,4-thiadiazole | C2H3N3S2 | CID 2723847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. jocpr.com [jocpr.com]

- 10. spectrabase.com [spectrabase.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]

- 13. This compound(4005-51-0) 1H NMR spectrum [chemicalbook.com]

The Tautomeric Landscape of 2-Amino-1,3,4-thiadiazole: A Guide to Stability and Characterization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-amino-1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, integral to the development of a wide array of therapeutic agents.[1][2][3] Its biological activity is intrinsically linked to its structural and electronic properties, paramount among which is the phenomenon of tautomerism. This guide provides a comprehensive exploration of the tautomeric equilibrium and stability of this compound, offering a blend of theoretical insights and practical methodologies for its characterization. We delve into the computational analysis of its tautomeric forms, detail experimental protocols for its synthesis and spectroscopic identification, and provide a framework for understanding the factors that govern its structural preference. This document is intended to serve as an essential resource for researchers engaged in the design and development of novel therapeutics based on this privileged heterocyclic system.

Introduction: The Significance of this compound in Drug Discovery

The 1,3,4-thiadiazole ring system has been a subject of extensive study owing to its diverse pharmacological activities.[2] The introduction of an amino group at the 2-position gives rise to this compound, a versatile building block that has been incorporated into a multitude of clinically relevant molecules. This scaffold is a key component in drugs with antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] The biological efficacy of these compounds is often dictated by the specific tautomeric form present, as this influences key molecular recognition events at the target site. A thorough understanding of the tautomeric preferences of this compound is therefore a prerequisite for rational drug design and development.

The Tautomeric Forms of this compound

This compound can theoretically exist in three primary tautomeric forms: the amino form and two imino forms. The equilibrium between these tautomers is a critical factor in determining the molecule's overall properties and reactivity.

-

Amino Tautomer (ATD): this compound

-

Imino Tautomers (ITD): 2(3H)-imino-1,3,4-thiadiazole and 2(5H)-imino-1,3,4-thiadiazole, each of which can exist as (E) and (Z) geometrical isomers.

Computational studies have been instrumental in elucidating the relative stabilities of these tautomers.

Computational Analysis of Tautomer Stability

Density Functional Theory (DFT) calculations have been employed to investigate the energetics of the different tautomers of this compound in the gas phase and in various solvents.[4] These studies consistently show that the amino tautomer (ATD) is the most stable form, significantly dominating the tautomeric equilibrium.[4]

Below is a summary of the calculated total energies and dipole moments for the different tautomers at the B3LYP/6-311++G(d,p) level of theory.[4]

| Tautomer | Gas Phase Energy (Hartree) | THF Energy (Hartree) | DMSO Energy (Hartree) | Water Energy (Hartree) | Gas Phase Dipole Moment (Debye) | THF Dipole Moment (Debye) | DMSO Dipole Moment (Debye) | Water Dipole Moment (Debye) |

| ATD | -588.083 | -588.093 | -588.094 | -588.095 | 3.54 | 5.21 | 5.34 | 5.41 |

| ITD1 (E) | -588.064 | -588.077 | -588.078 | -588.079 | 5.86 | 8.89 | 9.14 | 9.27 |

| ITD2 (Z) | -588.062 | -588.074 | -588.075 | -588.076 | 6.42 | 9.69 | 9.96 | 10.10 |

| ITO1 (E) | -588.059 | -588.071 | -588.072 | -588.073 | 7.21 | 10.89 | 11.20 | 11.36 |

| ITO2 (Z) | -588.057 | -588.069 | -588.070 | -588.071 | 7.89 | 11.85 | 12.19 | 12.36 |

Data sourced from a computational study on the solvent effects on tautomerism equilibria in this compound.[4]

The data clearly indicates that the amino tautomer (ATD) possesses the lowest total energy across all environments, from the gas phase to polar solvents like water.[4] This substantial energy difference suggests that the amino form is the overwhelmingly predominant species. The increasing dipole moments with solvent polarity also indicate a greater stabilization of all tautomers in more polar environments.[4]

Figure 1: Tautomeric equilibrium of this compound.

Experimental Protocols for Synthesis and Characterization

The synthesis and unambiguous characterization of this compound are fundamental to its application in drug discovery. This section provides detailed methodologies for these processes.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the cyclization of thiosemicarbazide with an appropriate one-carbon synthon, such as formic acid.[5]

Experimental Protocol:

-

Reaction Setup: To a solution of thiosemicarbazide (0.1 mol) in a suitable solvent such as ethanol, add formic acid (0.12 mol).

-

Cyclization: The reaction mixture is heated under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

Purification: The crude product is then neutralized with a base, such as sodium bicarbonate solution, and the resulting precipitate is filtered, washed with water, and dried. Recrystallization from a suitable solvent, like ethanol or water, yields the pure this compound.

Causality Behind Experimental Choices:

-

Thiosemicarbazide: Serves as the key precursor, providing the necessary N-C-S and amine functionalities.

-

Formic Acid: Acts as the one-carbon electrophile required for the cyclization to form the five-membered thiadiazole ring.

-

Reflux: Provides the necessary thermal energy to overcome the activation barrier for the cyclization reaction.

-

TLC Monitoring: Allows for the real-time tracking of the consumption of starting materials and the formation of the product, ensuring the reaction goes to completion.

-

Neutralization and Recrystallization: Essential for removing unreacted acid and other impurities, leading to a high-purity final product.

Figure 2: General workflow for the synthesis of this compound.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure of this compound and for providing evidence for the predominance of the amino tautomer.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound in a solvent like DMSO-d₆ typically shows a broad singlet for the amino (-NH₂) protons and a singlet for the C5-H proton of the thiadiazole ring.[6][7] The chemical shift of the amino protons can vary with concentration and temperature due to hydrogen bonding. The presence of a single set of signals is indicative of a single dominant tautomer in solution.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carbon atoms of the thiadiazole ring.[6][8] The chemical shifts of these carbons are sensitive to the electronic environment and can help to distinguish between the amino and imino forms. For the amino tautomer, the C2 carbon (attached to the amino group) and the C5 carbon will have characteristic chemical shifts.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule and is a powerful tool for distinguishing between the amino and imino tautomers.

-

Amino Tautomer (ATD): The IR spectrum of the amino tautomer will exhibit characteristic N-H stretching vibrations for the primary amine group, typically in the range of 3100-3300 cm⁻¹.[7] A C=N stretching vibration within the ring will also be observed.

-

Imino Tautomers (ITD/ITO): The imino tautomers would be expected to show a C=N exocyclic double bond stretch at a higher frequency and a distinct N-H stretching vibration for the imino proton. The absence of these characteristic imino bands in the experimental spectrum provides strong evidence for the predominance of the amino form.

3.2.3. X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive evidence for the structure of this compound in the solid state. X-ray crystallographic studies of this compound and its derivatives have confirmed that the amino tautomer is the exclusive form present in the crystal lattice.[9][10]

Factors Influencing Tautomeric Equilibrium

While the amino tautomer of this compound is overwhelmingly favored, it is important for drug development professionals to understand the factors that can potentially influence the tautomeric equilibrium.

-

Solvent Effects: As indicated by the computational data, the polarity of the solvent can influence the relative energies of the tautomers.[4][11] While the amino form remains the most stable, the energy gap between tautomers can change with the solvent environment. In some substituted 1,3,4-thiadiazole systems, the tautomeric equilibrium has been shown to be solvent-dependent.[11][12]

-

Substitution: The introduction of substituents on the thiadiazole ring or the amino group can alter the electronic properties of the molecule and potentially shift the tautomeric equilibrium.[13][14]

-

pH: The protonation state of the molecule will significantly impact the tautomeric equilibrium. At different pH values, different ionic species will be present, each with its own tautomeric possibilities.

Conclusion

A comprehensive understanding of the tautomerism and stability of this compound is of paramount importance for its successful application in drug discovery and development. Both computational and experimental evidence unequivocally demonstrate that the amino tautomer is the most stable and predominant form in both solution and the solid state. The synthetic and spectroscopic protocols detailed in this guide provide a robust framework for the preparation and unambiguous characterization of this critical pharmacophore. By leveraging this knowledge, researchers can more effectively design and optimize novel this compound-based drug candidates with improved efficacy and desirable physicochemical properties.

References

- 1. [PDF] Synthetic Compounds with this compound Moiety Against Viral Infections | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sid.ir [sid.ir]

- 5. connectjournals.com [connectjournals.com]

- 6. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [mdpi.com]

- 7. jocpr.com [jocpr.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Quantitative crystal structure analysis of 1,3,4-thiadiazole derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 11. Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2-Amino-1,3,4-Thiadiazole

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-amino-1,3,4-thiadiazole core is a quintessential privileged scaffold in contemporary medicinal chemistry. Its journey from a heterocyclic novelty to a foundational element in a wide array of therapeutic agents is a testament to over a century of chemical innovation and biological discovery. This guide provides a comprehensive exploration of the discovery and historical evolution of this vital scaffold. We will delve into the seminal moments of its synthesis, elucidate the mechanistic underpinnings of key synthetic protocols, and chart its rise as a cornerstone in modern drug design, supported by experimental data and field-proven insights.

A Historical Perspective: From Obscurity to a Pillar of Medicinal Chemistry

The story of the 1,3,4-thiadiazole ring system begins in the late 19th century. While Fischer first described the general ring system in 1882, it was the work of Busch and his contemporaries that further developed our understanding.[1] The fundamental properties of this heterocyclic ring were more deeply elucidated by Kuh and Freund in 1890.[1] However, the 1,3,4-thiadiazole ring remained a subject of primarily academic interest for several decades.

The true therapeutic potential of this scaffold began to emerge with the introduction of the 2-amino substituent. Foundational work by Guha in 1922, which detailed a method for synthesizing the related 2-amino-5-mercapto-1,3,4-thiadiazole, was a significant early step.[2]

The watershed moment for the this compound moiety arrived in the mid-20th century, propelled by two major advances in medicine. First, the discovery of sulfonamide antibiotics, such as Prontosil by Gerhard Domagk in 1935, spurred the exploration of sulfur-containing heterocycles in the quest for new antibacterial agents.[1] This led to the development of related sulfonamides like sulfamethizole and sulfaethidole, which incorporated the 1,3,4-thiadiazole ring.[3][4]

Second, and arguably more impactful for the scaffold itself, was the work of Roblin and Clapp at Lederle Laboratories in the 1950s. Their systematic investigation into heterocyclic sulfonamides as carbonic anhydrase inhibitors led to the synthesis and discovery of acetazolamide .[1][3] This discovery was a landmark achievement, not only providing a new class of diuretics for treating glaucoma but also firmly establishing the this compound scaffold as a pharmacologically significant structure. The cytostatic properties of the parent this compound were also discovered around this period, opening the door to its investigation in oncology.[3][4]

Foundational Synthetic Methodologies: A Mechanistic Overview

The versatility of the this compound scaffold is matched by the variety of synthetic routes developed for its creation. The most common and enduring methods involve the cyclization of thiosemicarbazide or its derivatives. The choice of condensing agent is critical and dictates the reaction conditions and, in some cases, the regioselectivity of the final product.

Acid-Catalyzed Cyclization of Acylthiosemicarbazides

This is the most classical and widely employed method for synthesizing 2,5-disubstituted 1,3,4-thiadiazoles. The reaction proceeds by reacting a carboxylic acid with thiosemicarbazide in the presence of a strong acid or dehydrating agent.

Mechanism with a Strong Protic Acid (e.g., H₂SO₄):

The reaction begins with the protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by the terminal amino group of thiosemicmicarbazide to form an acylthiosemicarbazide intermediate. Subsequent intramolecular cyclization and dehydration lead to the formation of the thiadiazole ring.

References

Theoretical Elucidation of the Electronic Structure of 2-Amino-1,3,4-thiadiazole: A Computational Perspective for Drug Discovery

An In-depth Technical Guide:

Introduction

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents.[1][2] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and antidepressant properties.[3][4] Among these, 2-Amino-1,3,4-thiadiazole serves as a critical building block, whose unique electronic characteristics are fundamental to its biological efficacy.[3][5] Understanding the intricate details of its electronic structure is paramount for the rational design of novel, more potent drug candidates.

This technical guide provides a comprehensive exploration of the theoretical studies that have illuminated the electronic properties of this compound. As a senior application scientist, the aim is not merely to present data but to synthesize the causal links between computational choices, the resulting electronic insights, and their tangible implications for drug development professionals. We will delve into the quantum chemical methodologies employed, analyze the molecule's geometry and stability, dissect its frontier molecular orbitals and charge distribution, and connect these fundamental properties to its reactivity and pharmacological potential.

PART 1: The Computational Scientist's Toolkit: Methodologies for Electronic Structure Analysis

The investigation of a molecule's electronic structure at the quantum level requires robust and validated computational methods. The choice of methodology is a critical decision that directly influences the accuracy and reliability of the predicted properties. For a heterocyclic system like this compound, Density Functional Theory (DFT) and ab initio calculations are the most widely employed and trusted approaches.

Causality Behind Method Selection:

-

Ab Initio Methods (Hartree-Fock, MP2): Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data.[6] HF provides a foundational approximation, but it neglects electron correlation, which can be significant. MP2 offers a cost-effective way to incorporate electron correlation, providing more accurate results for geometries and energies.[7] These methods are crucial for benchmarking and for systems where DFT functionals may be less reliable.

-

Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry for its exceptional balance of accuracy and computational cost.[7][8] This method calculates the electronic structure based on the electron density rather than the complex many-electron wavefunction. The accuracy of DFT is contingent on the chosen exchange-correlation functional.

-

B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is extensively used for its proven track record in predicting molecular geometries, vibrational frequencies, and electronic properties for a wide range of organic molecules, including thiadiazole derivatives.[2][7][9][10]

-

M06-2X Functional: This hybrid meta-GGA functional provides improved performance for non-covalent interactions, which is particularly relevant when studying potential dimerization or interactions with biological receptors.[11][12]

-

-

Basis Sets: The basis set (e.g., 6-31G(d), 6-311++G(d,p)) is the set of mathematical functions used to build the molecular orbitals.[5][6] Larger basis sets with polarization (d,p) and diffuse (++) functions provide more flexibility to describe the electron distribution, leading to more accurate results, especially for systems with heteroatoms and potential hydrogen bonding.[6]

Typical Computational Workflow

The process of theoretical analysis follows a systematic and self-validating protocol to ensure the reliability of the results.

Caption: A typical workflow for the quantum chemical analysis of this compound.

PART 2: An In-Depth Analysis of the Electronic Structure

Molecular Geometry and Tautomeric Stability

A foundational step in any theoretical study is the determination of the most stable three-dimensional structure. For this compound, two key structural aspects have been extensively investigated: the planarity of the ring and the preferred tautomeric form.

Planarity and Geometrical Parameters: Theoretical calculations consistently confirm that the 1,3,4-thiadiazole ring is essentially planar, with dihedral angles close to 0°.[11][12] This planarity is indicative of the aromatic character of the ring system. The amino group's orientation relative to the ring has also been studied, revealing a nearly planar arrangement that facilitates electron delocalization between the amino group and the thiadiazole ring.[11][12]

| Parameter | B3LYP/6-311++G(d,p)[11] | M06-2X/6-311++G(d,p)[11] |

| Bond Lengths (Å) | ||

| N1-N2 | 1.358 | - |

| C5-N6 (amino) | 1.363 | 1.364 |

| N6-H7 | 1.011 | - |

| N6-H8 | 1.007 | - |

| **Dihedral Angles (°) ** | ||

| C4–S3–C5–N6 | ~176.5 | - |

| N1–N2–C5–N6 | ~176.5 | - |

| Caption: Selected optimized geometrical parameters for a substituted this compound.[11] |

Tautomerism: The Dominance of the Amino Form this compound can exist in different tautomeric forms, primarily the amino and imino forms. A crucial question for understanding its reactivity and interaction with biological targets is which tautomer predominates under physiological conditions.

-

Amino Tautomer (A): The hydrogen is attached to the exocyclic nitrogen.

-

Imino Tautomers (B, C): A proton transfer occurs from the exocyclic amino nitrogen to one of the endocyclic ring nitrogens.[6]

Numerous high-level DFT and ab initio studies have unequivocally demonstrated that the amino tautomer (A) is the most stable form .[5][6][11] This preference holds true regardless of the computational method, basis set, substituent on the ring, or the inclusion of solvent effects.[6] The calculated energy barrier for the conversion from the more stable amino form to the imino form is significantly high (e.g., 68.82 kcal/mol), indicating that under normal conditions, the molecule exists almost exclusively as the amino tautomer.[5] This stability is a critical piece of information for drug design, as it defines the shape and hydrogen bonding capabilities of the molecule.

Caption: Tautomeric equilibrium strongly favors the amino form of this compound.

Frontier Molecular Orbitals (FMOs) and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key players in chemical reactions. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity).[9] The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity.[11] A smaller energy gap implies a more reactive molecule.

For this compound and its derivatives, the HOMO is typically distributed over the thiadiazole ring and the exocyclic amino group.[1][9] The LUMO, conversely, is often spread across the entire molecule, including the thiadiazole ring.[11] This distribution indicates that the thiadiazole ring and amino group are the primary sites for electron donation in electrophilic reactions. The HOMO→LUMO transition often involves an intramolecular charge transfer (ICT), a process that is fundamental to the biological activity of many compounds.[9]

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole[11] | B3LYP/6-311++G(d,p) | - | - | 5.52 |

| 2-Amino-5-(m-nitrophenyl)-1,3,4-thiadiazole[1] | B3LYP/6-311++G(d,p) | - | - | 2.426 |

| Caption: Calculated HOMO-LUMO energy gaps for substituted this compound derivatives. |

Charge Distribution and Electrostatic Potential

To understand how the molecule will interact with other molecules, particularly biological receptors, we must analyze its charge distribution.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of charge distribution, orbital interactions, and intramolecular charge transfer.[6][9] It evaluates the delocalization of electrons between filled "donor" orbitals and empty "acceptor" orbitals. For this compound, significant delocalization occurs, such as π-π* interactions within the ring and n-π* interactions involving the lone pairs of the nitrogen and sulfur atoms.[9] These interactions stabilize the molecule and are crucial for its aromaticity and overall electronic properties. NBO analysis is also instrumental in quantifying the strength of hydrogen bonds in dimers or solvated complexes.[11]

Atomic Charges and Molecular Electrostatic Potential (MESP): Calculations of atomic charges reveal the most electron-rich and electron-poor sites. In this compound, the imine nitrogen of the ring (N3) and the exocyclic amino nitrogen (N6) consistently show the highest negative charge densities.[5] This makes them the primary centers for electrophilic attack and key sites for forming hydrogen bonds with receptor sites.[5][13]

The Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution.[11] Red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack). MESP maps are invaluable tools in drug design for predicting how a ligand will orient itself within a protein's binding pocket.

PART 3: Implications for Drug Development and Conclusion

The theoretical insights into the electronic structure of this compound are not merely academic exercises; they provide a rational foundation for drug discovery and development.

Guiding Synthetic Chemistry: By understanding the electron density distribution and the nature of the frontier orbitals, medicinal chemists can predict the most reactive sites for chemical modification. For example, knowing that the N3 and N6 atoms are the most nucleophilic centers guides the strategy for N-alkylation or other substitutions intended to modulate the molecule's properties.[5]

Structure-Activity Relationship (SAR): Theoretical studies allow for the calculation of various reactivity descriptors (chemical potential, hardness, electrophilicity) that can be correlated with biological activity.[1][9] For instance, the introduction of electron-withdrawing groups can alter the HOMO-LUMO gap and the charge distribution, which in turn can enhance antiviral or anticancer activity.[3] This allows for the in silico screening of potential derivatives before committing to costly and time-consuming synthesis.

Pharmacophore Modeling and Docking: The stable geometry, charge distribution, and hydrogen bonding capabilities determined from quantum chemical calculations are essential inputs for pharmacophore modeling and molecular docking simulations.[11] A precise understanding of the electrostatic potential and the location of hydrogen bond donors and acceptors allows for more accurate predictions of how a this compound derivative will bind to its target protein, facilitating the design of ligands with higher affinity and selectivity.[3]

Conclusion

Theoretical studies, grounded in the principles of quantum mechanics, have provided an exceptionally detailed portrait of the electronic structure of this compound. We have established that the molecule exists predominantly in its stable, planar amino tautomeric form. Its reactivity is governed by frontier molecular orbitals localized on the thiadiazole ring and amino group, with the ring and exocyclic nitrogens serving as the primary centers for intermolecular interactions. Methodologies like DFT, coupled with NBO and MESP analyses, provide a robust, self-validating system for predicting these properties. For researchers and drug development professionals, this computational insight is indispensable, transforming the art of drug design into a more rational, predictive science and paving the way for the development of next-generation therapeutics based on this versatile scaffold.

References

- 1. article.sapub.org [article.sapub.org]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. Synthetic Compounds with this compound Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. Synthesis, characterization and RHF/ab initio simulations of this compound and its annulated ring junction pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cyberleninka.ru [cyberleninka.ru]

- 8. squ.elsevierpure.com [squ.elsevierpure.com]

- 9. article.sapub.org [article.sapub.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Enduring Legacy and Emerging Frontiers of 2-Amino-1,3,4-Thiadiazole: A Technical Guide for Drug Discovery

An In-depth Review of a Privileged Scaffold in Medicinal Chemistry

Introduction: The Significance of a Versatile Heterocycle

The 2-amino-1,3,4-thiadiazole core is a five-membered heterocyclic ring that has firmly established itself as a "privileged scaffold" in the landscape of medicinal chemistry. Its significance stems from its presence in a multitude of biologically active compounds and its synthetic accessibility, which allows for extensive structural modifications. This unique combination of inherent bioactivity and chemical tractability has made it a focal point for researchers and drug development professionals for decades.

First described in the late 19th century, the therapeutic potential of the 1,3,4-thiadiazole ring system gained prominence with the development of sulfonamide antibiotics and later, the carbonic anhydrase inhibitor acetazolamide in the 1950s[1]. This marked the beginning of an extensive exploration into the pharmacological properties of its derivatives. The 2-amino substitution, in particular, provides a crucial vector for chemical diversification, acting as a key hydrogen bond donor and a reactive handle for the synthesis of a vast library of compounds[2][3].

This technical guide offers a comprehensive overview of the current research trends surrounding this compound. It is designed for researchers, scientists, and drug development professionals, providing in-depth insights into synthetic strategies, key biological activities, mechanisms of action, and structure-activity relationships that are driving the field forward.

Core Synthetic Strategies and Characterization

The synthetic versatility of the this compound scaffold is a primary reason for its widespread use. The most common and efficient methods for constructing the core ring system involve the cyclization of thiosemicarbazide or its derivatives.

General Synthesis of 2-Amino-5-Substituted-1,3,4-Thiadiazoles

A prevalent method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the reaction of a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent or catalyst. Phosphorus oxychloride (POCl₃) or strong acids like sulfuric acid are commonly employed to facilitate the intramolecular cyclization[4][5].

A more recent, efficient, and environmentally conscious approach utilizes a solid-phase reaction with phosphorus pentachloride as a catalyst, which simplifies the procedure and often results in high yields[6].

Experimental Protocol: Synthesis of 2-Amino-5-Aryl-1,3,4-Thiadiazole [4][6]

-

Reaction Setup: In a dry reaction vessel, combine thiosemicarbazide (1 molar equivalent), the desired aryl carboxylic acid (1-1.2 molar equivalents), and phosphorus oxychloride (1-1.2 molar equivalents).

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the mixture onto crushed ice.

-

Neutralization: Neutralize the acidic solution with a basic solution (e.g., 10% sodium carbonate) until the pH is approximately 8-8.2.

-

Isolation: The solid precipitate is collected by filtration, washed with water, and dried.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or a DMF/water mixture, to yield the final 2-amino-5-aryl-1,3,4-thiadiazole.

Synthesis of Schiff Bases: A Gateway to Further Diversification

The primary amino group at the C2 position is a versatile handle for creating more complex derivatives. A common and straightforward derivatization is the formation of Schiff bases (imines) through condensation with various aldehydes. This reaction introduces new steric and electronic features, often leading to enhanced biological activity[7][8][9].

Experimental Protocol: Synthesis of Schiff Bases of 2-Amino-5-Aryl-1,3,4-Thiadiazole [8][9]

-

Reaction Setup: Dissolve the synthesized 2-amino-5-aryl-1,3,4-thiadiazole (1 molar equivalent) and a substituted aromatic aldehyde (1 molar equivalent) in absolute ethanol.

-

Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reaction: Reflux the mixture for several hours (typically 8-10 hours), monitoring the reaction by TLC.

-

Isolation: Upon completion, cool the reaction mixture. The precipitated solid is filtered, washed with cold ethanol, and dried.

-

Purification: The crude Schiff base can be further purified by recrystallization from an appropriate solvent.

Characterization Workflow

A crucial aspect of synthesizing novel compounds is the rigorous confirmation of their chemical structures. A standard characterization workflow for newly synthesized this compound derivatives involves a combination of spectroscopic techniques.

Caption: Standard workflow for synthesis, purification, and characterization.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify the presence of key functional groups. For a Schiff base derivative, one would look for the appearance of the C=N (imine) stretching vibration and the disappearance of the N-H stretching bands of the primary amine[8][10].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the complete elucidation of the molecular structure[8][10].

-

Mass Spectrometry (MS): This technique determines the molecular weight of the synthesized compound, confirming its elemental composition[10].

-

Elemental Analysis: Provides the percentage composition of elements (C, H, N, S), which is used to confirm the purity and empirical formula of the compound.

Major Research Trends and Biological Activities

The this compound scaffold has been a prolific source of compounds with a wide array of pharmacological activities. The following sections highlight the most prominent research trends.

Anticancer Activity: Targeting Key Signaling Pathways

A significant portion of research on this compound derivatives focuses on their potential as anticancer agents[11][12][13]. These compounds have demonstrated cytotoxicity against a variety of cancer cell lines, including those of the lung, breast, colon, and central nervous system[8][11][14].

Mechanism of Action:

A primary mechanism of action for the anticancer effects of these derivatives is the inhibition of critical protein kinases involved in cell proliferation and survival. The Extracellular Signal-Regulated Kinase (ERK) pathway , a component of the Mitogen-Activated Protein Kinase (MAPK) cascade, is a frequent target[15]. For instance, the derivative FABT (2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole) has been shown to inhibit the activation of ERK1/2, leading to cell cycle arrest in the G0/G1 phase in non-small cell lung carcinoma cells[2][15].

Caption: Inhibition of the ERK1/2 signaling pathway by this compound derivatives.

Another critical pathway implicated is the PI3K/Akt/mTOR pathway , which is frequently hyperactivated in many cancers. Inhibition of this pathway can disrupt cell growth, proliferation, and survival. While direct inhibition of PI3K or Akt by this compound derivatives is an area of active investigation, the crosstalk between the MAPK/ERK and PI3K/Akt pathways suggests that modulation of one can influence the other.

Structure-Activity Relationship (SAR):

The anticancer potency of these compounds is highly dependent on the nature and position of substituents on the scaffold.

| Derivative Base Structure | Substituent (R) | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-(R-phenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | 4-Fluoro | A549 (Lung) | ~25 | [14] |

| 2-(R-phenylamino)-5-(aryl)-1,3,4-thiadiazole | 2-Trifluoromethyl (on phenylamino) | MCF-7 (Breast) | 49.6 | [16] |

| 2-(R-phenylamino)-5-(aryl)-1,3,4-thiadiazole | 2-Trifluoromethyl (on phenylamino) | MDA-MB-231 (Breast) | 53.4 | [16] |

| 5-(Aryl)-N-(R)-1,3,4-thiadiazol-2-amine | N-Benzyl-5-(4-fluorophenyl) | MDA-MB-231 (Breast) | > Cisplatin | [13] |

| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | - | LoVo (Colon) | 2.44 | [17] |

| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | - | MCF-7 (Breast) | 23.29 | [17] |

Table 1: Selected Anticancer Activities of this compound Derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity [11]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of approximately 8 x 10³ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives (e.g., from 1 to 100 µM) and incubate for a further 48 hours.

-

MTT Addition: Remove the treatment media and add 100 µL of fresh medium containing MTT solution (typically 0.5 mg/mL) to each well. Incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Discard the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is calculated.

Antimicrobial Activity: A Broad-Spectrum Defense

The this compound scaffold is a cornerstone in the development of novel antimicrobial agents, exhibiting activity against a wide range of bacteria and fungi[2][15][18][19]. The increasing prevalence of drug-resistant pathogens has intensified the search for new antimicrobial compounds, and this heterocyclic system remains a promising starting point[2][15].

Mechanism of Action:

The antimicrobial activity of these derivatives is often attributed to the presence of the toxophoric =N-C-S- linkage[20]. More specific mechanisms that have been identified or proposed include:

-

Inhibition of DNA Gyrase: Some this compound derivatives have been designed and studied as potential inhibitors of bacterial DNA gyrase, an essential enzyme involved in DNA replication, thereby halting bacterial proliferation[1][6][11].

-

Inhibition of Ergosterol Biosynthesis: In fungi, the ergosterol biosynthesis pathway is a common target for antifungal drugs. Some thiadiazole derivatives have been shown to inhibit enzymes in this pathway, such as 14α-demethylase, leading to the disruption of the fungal cell membrane[21][22].

Structure-Activity Relationship (SAR):

The antimicrobial spectrum and potency are significantly influenced by the substituents on the thiadiazole ring.

| Derivative Base Structure | Substituent | Microorganism | MIC (µg/mL) | Reference |

| 2-(p-Chlorophenylamino)-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazole | - | S. aureus | 62.5 | [7][23] |

| Tris-2,5-disubstituted 1,3,4-thiadiazole | - | S. pneumoniae, B. subtilis, S. aureus, P. aeruginosa, E. coli, K. pneumoniae | 8 - 31.25 | [7] |

| 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine derivatives | Fluorinated and Chlorinated compounds | S. aureus, B. subtilis | 20 - 28 | [23] |

| 2-(1-Adamantylamino)-5-(p-chlorophenyl)-1,3,4-thiadiazole | p-Chlorophenyl | B. subtilis, S. aureus | Good activity | [7] |

| Dihydropyrimidine substituted this compound | Hydroxyl derivatives | P. aeruginosa, S. aureus, E. coli | Moderate to good | [7][23] |

Table 2: Selected Antimicrobial Activities of this compound Derivatives.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Antimicrobial Dilutions: Prepare a series of two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate containing the diluted antimicrobial agent with the standardized bacterial or fungal suspension. Include a growth control well (inoculum without the compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Antiviral, Anti-inflammatory, and Carbonic Anhydrase Inhibition

Beyond anticancer and antimicrobial activities, this compound derivatives have shown promise in several other therapeutic areas.

-

Antiviral Activity: A growing body of research has highlighted the potential of these compounds as antiviral agents, with activity reported against various viruses, including Human Immunodeficiency Virus (HIV), Influenza virus, and Human Cytomegalovirus (HCMV)[11][20][21]. The thiadiazole ring can act as a bioisostere of the pyrimidine ring found in nucleosides, potentially interfering with viral replication processes[20]. Some derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV[20].

-